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Cat. No.: B2693245 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-methyl-1H-indazole-7-
carboxylic acid

Abstract
3-methyl-1H-indazole-7-carboxylic acid is a heterocyclic compound belonging to the

indazole class, a scaffold of significant interest in medicinal chemistry and materials science.[1]

[2] An understanding of its fundamental physicochemical properties is paramount for its

effective application, enabling prediction of its behavior in biological systems and guiding

formulation development. This guide provides a comprehensive analysis of the key

physicochemical parameters of this molecule, contextualizes their importance in research and

development, and presents detailed, field-proven experimental protocols for their

determination.

Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. 3-
methyl-1H-indazole-7-carboxylic acid is a bicyclic aromatic compound consisting of a

pyrazole ring fused to a benzene ring, substituted with a methyl group at position 3 and a

carboxylic acid at position 7.

The presence of the acidic carboxylic acid and the basic pyrazole ring system imparts

amphoteric characteristics, making its behavior highly dependent on pH. The indazole core
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itself is a privileged structure in drug discovery, known for its role in developing kinase inhibitors

and other therapeutic agents.[3]

Identifier Data Source

IUPAC Name
3-methyl-1H-indazole-7-

carboxylic acid
-

CAS Number 1555382-87-0 [4]

Molecular Formula C₉H₈N₂O₂ [4][5]

Molecular Weight 176.17 g/mol [4]

Monoisotopic Mass 176.05858 Da [5]

Canonical SMILES
CC1=C2C=CC=C(C2=NN1)C(

=O)O
[5]

InChI Key
DRAQPPGTKCREIS-

UHFFFAOYSA-N
[5]

Core Physicochemical Properties: A Quantitative
Overview
The following table summarizes critical physicochemical data for 3-methyl-1H-indazole-7-
carboxylic acid. It is crucial to note that while some properties can be accurately predicted

using computational models, experimental verification remains the gold standard for regulatory

and development purposes.
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Property Value Method Significance

Melting Point (Tₘ)
Data not publicly

available
Experimental (DSC)

Purity assessment,

solid-state stability

Boiling Point
Decomposes before

boiling
-

Not applicable for

solid-state handling

pKa
Data not publicly

available

Experimental

(Spectrophotometry)

Governs solubility and

charge state at

physiological pH

logP (Octanol/Water) ~1.5 Predicted (XlogP)

Indicates membrane

permeability and

lipophilicity

Melting Point (Tₘ) and Thermal Analysis
3.1. Scientific Importance The melting point is a fundamental indicator of a compound's purity. A

sharp, well-defined melting point typically signifies a high degree of purity, whereas a broad

melting range often indicates the presence of impurities, which depress and widen the melting

transition.[6] For drug development professionals, thermal analysis via Differential Scanning

Calorimetry (DSC) provides not only the melting point but also critical information on

polymorphism, solid-state stability, and potential solvate formation.[7][8]

3.2. Experimental Protocol: Melting Point Determination by DSC Differential Scanning

Calorimetry measures the difference in heat flow required to increase the temperature of a

sample and a reference as a function of temperature.[9] The melting of a crystalline solid is an

endothermic event, resulting in a detectable peak on the DSC thermogram.[10]

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 3-methyl-1H-indazole-7-carboxylic acid
into an aluminum DSC pan.

Reference Preparation: Use an empty, hermetically sealed aluminum pan as the reference to

ensure differential measurement.[10]
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Instrument Setup: Place both the sample and reference pans into the DSC cell.

Thermal Program:

Equilibrate the cell at a starting temperature, e.g., 25°C.

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well

above the expected melting point (e.g., 300°C).

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

Data Analysis: The melting point (Tₘ) is determined as the onset temperature or the peak

maximum of the endothermic event on the resulting heat flow vs. temperature curve. The

area under the peak corresponds to the heat of fusion (ΔHfus).

3.3. Workflow for DSC Analysis

Preparation

Analysis Data Interpretation
Weigh 5-10 mg

of Sample Seal in Al Pan

Load Sample &
Reference into DSC

Prepare Empty
Reference Pan

Run Thermal Program
(e.g., 10°C/min ramp)

Record Heat Flow
vs. Temperature Identify Endothermic Peak Determine Onset Tₘ

and Peak Tₘ
Calculate ΔHfus

(Area under peak)

Preparation

Measurement Data Analysis

Prepare Compound
Stock Solution

Create Samples:
Stock + Buffers

Prepare Buffers
(pH 2-12)

Scan Spectra at
Extreme pH to Find λ_max

Measure Absorbance
of all Samples at λ_max

Plot Absorbance
vs. pH

Identify Inflection Point
of Sigmoidal Curve

pKa = pH at
Inflection Point
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Caption: Workflow for pKa Determination using UV-Vis Spectrophotometry.

Partition Coefficient (logP)
5.1. Scientific Importance The partition coefficient (P) is a measure of a compound's differential

solubility between two immiscible phases, typically octanol and water. It is expressed in a

logarithmic form (logP). [11]This parameter is a cornerstone of drug design, providing a

quantitative measure of lipophilicity. A positive logP indicates a preference for the lipid (octanol)

phase, suggesting better permeability across biological membranes, while a negative logP

indicates hydrophilicity and higher aqueous solubility. [12]The predicted XlogP of 1.5 for this

compound suggests moderate lipophilicity. [5] 5.2. Experimental Protocol: logP Determination

by Shake-Flask Method This is the traditional and most widely recognized method for logP

determination. It involves directly measuring the concentration of the analyte in both phases

after they have reached equilibrium. [11] Methodology:

Phase Preparation: Prepare a phosphate buffer (e.g., pH 7.4) and saturate it with n-octanol.

Similarly, saturate n-octanol with the buffer. This pre-saturation is critical to prevent volume

changes during the experiment. [13]2. Sample Preparation: Dissolve a known amount of 3-
methyl-1H-indazole-7-carboxylic acid in the pre-saturated buffer.

Partitioning:

Add a known volume of the pre-saturated n-octanol to the aqueous solution in a

separation funnel.

Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

Allow the phases to separate completely. Centrifugation may be required to break up

emulsions.

Concentration Measurement: Carefully separate the two phases. Determine the

concentration of the compound in each phase using a suitable analytical technique, such as

High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm

of P. [12] 5.3. Workflow for Shake-Flask logP Determination

1. Prepare Pre-saturated
Octanol and Water (pH 7.4)

2. Dissolve Compound in
Aqueous Phase

3. Mix Phases and Shake
to Reach Equilibrium

4. Separate Octanol
and Aqueous Layers

5. Measure Concentration in
Each Phase via HPLC

6. Calculate P = [Octanol]/[Aqueous]
logP = log10(P)

Click to download full resolution via product page

Caption: Workflow for logP Determination using the Shake-Flask Method.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-methyl-1H-indazole-7-carboxylic acid is not

widely available, data from structurally related compounds, such as other substituted indazole

carboxylic acids, suggest standard laboratory precautions should be observed. [14][15]

[16]These typically include:
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated

area or a chemical fume hood. * Storage: Store in a cool, dry place in a tightly sealed

container.

Researchers are required to consult the specific SDS provided by the supplier before handling

this compound.

Conclusion
The physicochemical properties of 3-methyl-1H-indazole-7-carboxylic acid—its melting point,

pKa, and logP—are defining characteristics that govern its behavior from the benchtop to

biological systems. While computational predictions provide a valuable starting point, the

rigorous experimental determination of these parameters, using established protocols such as

those outlined in this guide, is indispensable for advancing research and development. A

thorough understanding of these properties empowers scientists to unlock the full potential of

this versatile indazole derivative in medicinal chemistry and beyond.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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